N-(1,3-benzodioxol-5-ylmethyl)-4-(1H-indol-3-yl)butanamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-4-(1H-indol-3-yl)butanamide is a synthetic organic compound featuring a benzodioxole ring linked via a methylene group to a butanamide chain terminating in an indole moiety. This structural duality positions the compound as a candidate for pharmacological exploration, particularly in neurological or anti-inflammatory applications.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C20H20N2O3/c23-20(22-11-14-8-9-18-19(10-14)25-13-24-18)7-3-4-15-12-21-17-6-2-1-5-16(15)17/h1-2,5-6,8-10,12,21H,3-4,7,11,13H2,(H,22,23) |
InChI Key |
TYQLLUAATDLSNH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-(1H-indol-3-yl)butanamide is a synthetic organic compound that has garnered interest in pharmacological research due to its unique structural features. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety and an indole group , linked by a butanamide backbone. Its molecular formula is with a molecular weight of approximately 336.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several promising activities:
- Anticancer Activity : Compounds with similar structural motifs have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, benzodioxole derivatives have demonstrated significant anticancer properties through mechanisms such as apoptosis induction and inhibition of DNA synthesis in cancer cells .
- Neuroprotective Effects : Indole derivatives are often investigated for their neuroprotective properties. The indole structure is known to interact with serotonin receptors, potentially influencing mood and neuroprotection.
The exact mechanism of action for this compound requires further elucidation, but it likely involves:
- Receptor Binding : The compound may bind to specific receptors involved in neurotransmission and cell signaling.
- Enzyme Modulation : Similar compounds have been shown to inhibit enzymes related to cancer progression or neurodegeneration.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their notable properties:
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| N-(1,3-benzodioxol-5-yl)-N'-phenylurea | C16H14N2O3 | Exhibits antitumor properties |
| 4-(1H-indol-3-yl)-N-methylbutanamide | C13H16N2O | Investigated for neuroprotective effects |
| 1-(1,3-Benzodioxol-5-yl)-2-(butylamino)pentan-1-one | C15H21N2O2 | Potential stimulant effects |
These compounds share structural similarities but differ in their side chains and functional groups, which can significantly influence their biological activity .
Case Studies and Research Findings
Recent studies have highlighted the biological potential of benzodioxole derivatives:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various benzodioxole-based compounds on A549 human lung adenocarcinoma cells. It was found that certain derivatives could significantly inhibit cell growth while maintaining low toxicity on healthy NIH/3T3 cells .
- Apoptosis Induction : Research indicated that specific benzodioxole compounds could induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and inhibiting DNA synthesis. These findings suggest that the benzodioxole structure may enhance the anticancer efficacy of compounds through multiple pathways .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Benzodioxole vs. Pyridine/Phenyl Groups: The target compound’s benzodioxole group may enhance binding to oxygen-dependent enzymes or receptors (e.g., monoamine oxidases) compared to pyridine-containing analogs like 4-(1H-Indol-3-yl)-N-(5-methylpyridin-2-yl)butanamide, which exhibit anticancer activity likely due to pyridine’s electron-withdrawing effects .
- Benzothiazole vs. Indole : The benzothiazole-containing analog () may target tumorigenic pathways, whereas the target’s indole group could prioritize neurological applications due to structural mimicry of serotonin .
Physicochemical Properties
- Lipophilicity : The benzodioxole group’s oxygen atoms may improve solubility compared to purely aromatic substituents (e.g., N-benzyl derivatives), balancing lipophilicity for blood-brain barrier penetration .
- Molecular Weight : The target compound’s molecular weight (~350–400 g/mol, estimated) aligns with drug-like properties, similar to analogs in Table 1, ensuring compatibility with oral bioavailability guidelines .
Metabolic Considerations
- The absence of an acetyl group on the indole ring (cf. 3-(3-Acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)propanamide) suggests the target may undergo faster hepatic metabolism, necessitating formulation adjustments for sustained activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
